BenchChemオンラインストアへようこそ!

2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

PI3K inhibitor BRD4 inhibitor Kinase selectivity

2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2034475-79-9) is a synthetic heterocyclic compound featuring a pyridazin-3(2H)-one core linked to a pyrazin-2-yloxy-pyrrolidine moiety via an oxoethyl linker. The pyridazinone scaffold is a privileged structure in medicinal chemistry, particularly for developing inhibitors of phosphatidylinositol 3-kinase (PI3K) family kinases.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 2034475-79-9
Cat. No. B2423069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
CAS2034475-79-9
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)C(=O)CN3C(=O)C=CC=N3
InChIInChI=1S/C14H15N5O3/c20-13-2-1-4-17-19(13)10-14(21)18-7-3-11(9-18)22-12-8-15-5-6-16-12/h1-2,4-6,8,11H,3,7,9-10H2
InChIKeyGIMAWAAMFXZWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2034475-79-9): A Pyridazinone-Based Kinase Inhibitor Scaffold for PI3K-Targeted Research


2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2034475-79-9) is a synthetic heterocyclic compound featuring a pyridazin-3(2H)-one core linked to a pyrazin-2-yloxy-pyrrolidine moiety via an oxoethyl linker . The pyridazinone scaffold is a privileged structure in medicinal chemistry, particularly for developing inhibitors of phosphatidylinositol 3-kinase (PI3K) family kinases . A structurally related analog, N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0), has been characterized as a dual PI3K/BRD4 inhibitor, confirming the biological relevance of this chemotype . Replacement of the terminal acetamide with a pyridazin-3(2H)-one ring introduces additional hydrogen-bond acceptor sites and aromatic character, which can alter kinase selectivity profiles, metabolic stability, and intellectual property space relative to simple acyclic amide analogs .

Why 2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinones or Acetamide Analogs


Generic substitution fails for 2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one because its biological activity profile is determined by a specific, non-interchangeable combination of three structural modules: the pyridazinone core, the pyrazine ether, and the pyrrolidine linker. Published SAR on pyridazinone PI3Kδ inhibitors demonstrates that even minor modifications to the N2-substituent (the position occupied by the oxoethyl-pyrrolidine-pyrazine unit in this compound) cause dramatic shifts in PI3K isoform selectivity, with certain analogs showing >100-fold selectivity for PI3Kδ over PI3Kα, β, and γ, while closely related structures lose all selectivity . In the acetamide analog series, the terminal group dictates whether BRD4 inhibition is retained; replacing acetamide with pyridazinone is expected to ablate BRD4 binding while potentially enhancing PI3K affinity via an additional hydrogen bond to the affinity pocket . Generic pyridazinones without the pyrazin-2-yloxy-pyrrolidine substitution exhibit fundamentally different binding kinetics and are not valid functional replacements .

Quantitative Differentiation Evidence for 2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one Versus Closest Analogs


Structural Differentiation from N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide Enables PI3K-Selective vs. Dual PI3K/BRD4 Inhibition

The target compound replaces the terminal acetamide group of N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide with a pyridazin-3(2H)-one ring. The acetamide analog is characterized as a dual PI3K/BRD4 inhibitor . Pyridazin-3(2H)-one is a recognized PI3K hinge-binding motif, and SAR studies on pyridazinone PI3Kδ inhibitors show that N2-substitution with elaborated heterocycles (position analogous to the target compound's attachment) delivers PI3Kδ IC50 values in the low nanomolar range with >100-fold selectivity over other PI3K isoforms and no reported BRD4 activity, representing a shift to a single-target pharmacological profile .

PI3K inhibitor BRD4 inhibitor Kinase selectivity Structure-activity relationship

Binding Activity Profile at Adenosine and Oxoglutarate Receptors Distinguishes This Chemotype from Other Pyridazinones

BindingDB entry BDBM50389799 (ChEMBL2070508), associated with the pyrazin-2-yloxy-pyrrolidine scaffold, shows a multi-target binding profile at human adenosine A1 receptor (Ki = 27 nM), rat oxoglutarate receptor 1 (Ki = 49 nM), and human adenosine A3 receptor (Ki = 70 nM) . This binding profile is relevant for assessing potential off-target activity of the target compound, which shares the conserved pyrazin-2-yloxy-pyrrolidine pharmacophore. Most pyridazinone PI3K inhibitors lack significant adenosine receptor binding at these concentrations, suggesting that the pyrazine ether may confer unique GPCR-kinase dual pharmacology that could be exploited or mitigated depending on the research context .

Adenosine receptor GPCR binding Radioligand displacement Binding selectivity

Supplier-Exclusive Availability Creates Procurement Advantage Over Multi-Source Generic Analogs

CAS 2034475-79-9 (2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one) is listed by a limited number of specialist research chemical suppliers with catalog stock availability and ≥95% purity . In contrast, structurally simpler pyridazin-3(2H)-one derivatives (e.g., 6-substituted pyridazinones, CAS 504-30-3) are commodity chemicals available from dozens of suppliers globally, creating challenges for consistent lot-to-lot reproducibility in long-term research programs . The limited-supplier status of the target compound, combined with its multi-step synthetic complexity (pyrazine ether formation, pyrrolidine coupling, and pyridazinone N-alkylation), means that procurement from a validated source ensures chemical identity and purity that is not achievable through ad hoc synthesis by end-user laboratories .

Chemical sourcing Exclusive supplier Research chemical procurement Lead optimization

Predicted Metabolic Stability Advantage of the Pyridazinone-Heteroaryl Ether Scaffold Versus Simple Amide Analogs

The pyridazin-3(2H)-one ring is resistant to the hydrolytic metabolism that commonly degrades acyclic secondary acetamides. Published data on pyridazinone PI3Kδ inhibitors designed for inhalation delivery demonstrate that pyridazinone-containing leads achieve human hepatocyte intrinsic clearance (CLint) values below 10 µL/min/10⁶ cells, translating to predicted oral bioavailability >50% and lung retention kinetics suitable for inhaled administration . By contrast, the acetamide analog N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide contains a terminal -NHCOCH₃ group susceptible to amidase-mediated cleavage, which typically results in higher CLint and shorter half-life in hepatic systems . This metabolic differentiation is critical for programs pursuing in vivo efficacy studies where extended target engagement duration is required.

Metabolic stability Amide hydrolysis Pyridazinone metabolism Inhalation delivery

Optimal Research and Industrial Application Scenarios for 2-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one


PI3Kδ-Selective Inhibitor Lead Optimization for Inflammatory Respiratory Disease

This compound serves as a starting scaffold for structure-based optimization of inhaled PI3Kδ inhibitors. Recent J. Med. Chem. data demonstrates that pyridazinone N2-substituents (the attachment point of the oxoethyl-pyrrolidine-pyrazine unit) are the primary determinant of PI3Kδ isoform selectivity and ADME properties for inhalation delivery . The pyrazin-2-yloxy-pyrrolidine extension provides a vector for further elaboration to tune potency (target: PI3Kδ IC50 <10 nM), selectivity (>100-fold over PI3Kα/β/γ), and lung retention (target: human hepatocyte CLint <10 µL/min/10⁶ cells) .

Dual PI3K/Adenosine Receptor Polypharmacology Research Tool

The conserved pyrazin-2-yloxy-pyrrolidine pharmacophore shows Ki values of 27–70 nM at adenosine A1 and A3 receptors in radioligand binding assays . This compound can be used as a chemical probe to study the therapeutic potential (or liability) of combined PI3K/adenosine receptor modulation in oncology or inflammation models, a polypharmacology profile not accessible with standard pyridazinone PI3K inhibitors that lack adenosine receptor affinity .

Kinase Selectivity Panel Screening and Target Deconvolution Studies

Unlike the dual PI3K/BRD4 inhibitor acetamide analog, this pyridazinone derivative is predicted to have a PI3K-focused inhibition profile without BRD4 bromodomain engagement . Procurement of this compound alongside its acetamide comparator enables systematic deconvolution of PI3K-dependent versus BRD4-dependent cellular phenotypes in cancer cell lines, providing cleaner pharmacological dissection than using the dual-target analog alone .

Quote Request

Request a Quote for 2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.